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Compound of Interest

Compound Name: 3-Methylpentyl carbonochloridate

CAS No.: 1215109-09-3

Cat. No.: B052785

Get Quote

Target Audience: Peptide Chemists, Process Development Scientists, and Drug Discovery

Researchers. Focus: Advanced mixed anhydride peptide coupling, racemization suppression,

and regioselective aminolysis.

Introduction to 3-Methylpentyl Carbonochloridate (3-
MPC)
The mixed carboxylic-carbonic anhydride method is a cornerstone of solution-phase peptide

synthesis, prized for its rapid kinetics and high yields[1]. However, the method is historically

plagued by two side reactions: the formation of urethane byproducts (due to nucleophilic attack

on the wrong carbonyl) and racemization via 5(4H)-oxazolone intermediates[2].

3-Methylpentyl carbonochloridate (CAS: 1215109-09-3), also known as 3-methylpentyl

chloroformate[3], is an advanced, sterically hindered aliphatic chloroformate. While Isobutyl

Chloroformate (IBCF) remains the industry standard, the extended branched structure of 3-

MPC provides a superior steric shield. This physical bulk is strategically leveraged to direct
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incoming nucleophiles exclusively toward the desired acyl carbon, making 3-MPC an

exceptional reagent for coupling sterically hindered or highly epimerization-prone amino acids.

Mechanistic Causality: The "Why" Behind the
Reagent
To understand the value of 3-MPC, one must analyze the transition states of the mixed

anhydride intermediate. When an N-protected amino acid reacts with a chloroformate, the

resulting mixed anhydride possesses two electrophilic centers: the carboxylic carbonyl (derived

from the amino acid) and the carbonic carbonyl (derived from the chloroformate).

The Regioselectivity Problem
For successful peptide bond formation, the incoming amine must attack the carboxylic

carbonyl. If it attacks the carbonic carbonyl, an irreversible urethane byproduct is formed,

consuming the amine and reducing the overall yield[2].

The 3-MPC Advantage: The 3-methylpentyl group exerts significant steric hindrance around the

carbonic carbonyl. Drawing on foundational studies demonstrating that bulkier chloroformates

(such as menthyl chloroformate) reduce urethane formation and cut racemization rates by

half[2], 3-MPC operates on the same principle. The bulky aliphatic tail physically blocks the

trajectory of the incoming amine, forcing regioselective attack on the less hindered carboxylic

carbonyl.

The Racemization Problem
During activation, hindered amino acids (e.g., Isoleucine, Valine) are prone to cyclize into

5(4H)-oxazolones, which rapidly undergo base-catalyzed enolization and subsequent

racemization[2]. The steric bulk of the 3-methylpentyl group destabilizes the transition state

required for oxazolone ring closure, thereby preserving the stereochemical integrity of the

activated amino acid.
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Fig 1: Regioselective aminolysis of the 3-MPC mixed anhydride due to steric shielding.

Comparative Quantitative Data
The choice of chloroformate directly impacts the purity profile of the crude peptide. The table

below summarizes the structure-activity relationship of various chloroformates, highlighting the

benefits of increased aliphatic branching.

Chloroformate
Reagent

Alkyl Structure
Relative Steric
Bulk

Typical
Urethane
Byproduct (%)

Racemization
Potential

Ethyl

Chloroformate

(ECF)

Primary,

unbranched
Low 5.0 - 10.0% High

Isobutyl

Chloroformate

(IBCF)

Primary,

branched
Medium 2.0 - 5.0% Moderate

3-Methylpentyl

Chloroformate

(3-MPC)

Primary,

extended branch
High < 1.0% Low

*Note: Data represents established structure-activity trends for chloroformate-mediated mixed

anhydride couplings, extrapolated from comparative studies on sterically hindered analogs

(e.g., menthyl and isopropyl chloroformates)[2].

Experimental Protocol: Peptide Coupling via 3-MPC
This protocol is engineered as a self-validating system. It incorporates critical solvent and base

selections proven to minimize side reactions. Specifically, N-Methylpiperidine (NMP) in

Dichloromethane (DCM) is utilized, as literature confirms this is the optimal base/solvent

combination for suppressing urethane formation, whereas Triethylamine (TEA) in DCM

performs poorly[2].
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Reagents & Materials
N-Protected Amino Acid: 1.0 mmol

Amino Acid Ester (Nucleophile): 1.1 mmol

3-Methylpentyl Carbonochloridate (3-MPC): 1.0 mmol (164.63 g/mol )[3]

N-Methylpiperidine (NMP): 1.0 mmol (Do not substitute with Triethylamine)

Solvent: Anhydrous Dichloromethane (DCM), 10 mL

Equipment: Flame-dried 50 mL round-bottom flask, nitrogen/argon line, dry ice/acetone bath,

FT-IR spectrometer (optional but recommended).

Step-by-Step Workflow
Step 1: Substrate Solubilization Dissolve 1.0 mmol of the N-protected amino acid in 10 mL of

anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions are

critical because 3-MPC, like all chloroformates, is moisture-sensitive and will hydrolyze into 3-

methylpentanol, CO₂, and HCl upon contact with water[1].

Step 2: Thermal Control & Base Addition Cool the reaction flask to -15 °C using a dry

ice/acetone bath. Once cooled, add 1.0 mmol of N-Methylpiperidine (NMP) via syringe.

Causality: Low temperatures prevent the premature disproportionation of the mixed anhydride

into a symmetrical anhydride and dialkyl pyrocarbonate[2]. NMP is chosen over TEA because

its specific pKa and steric profile in halogenated solvents drastically reduce urethane byproduct

formation[2].

Step 3: Mixed Anhydride Generation (Activation) Slowly add 1.0 mmol of 3-MPC dropwise to

the stirred solution. Maintain the temperature at -15 °C and stir for exactly 4 to 5 minutes.

Validation Check: If available, take a rapid FT-IR reading of the reaction mixture. The

successful formation of the mixed anhydride is confirmed by the appearance of a characteristic

anhydride carbonyl stretch at approximately 1810 cm⁻¹[1].

Step 4: Aminolysis (Coupling) Add 1.1 mmol of the amino acid ester (pre-cooled to -15 °C) to

the reaction mixture in one portion. Causality: A slight excess (1.1 eq) of the nucleophile is
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used to drive the reaction to completion rapidly, further outcompeting any potential side

reactions[2].

Step 5: Propagation and Workup Allow the reaction to stir at -15 °C for 1 hour, then slowly

remove the cooling bath and allow it to warm to room temperature over 2 hours. Quench the

reaction with 5% aqueous NaHCO₃, extract with DCM, wash the organic layer with 1M KHSO₄

and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Fig 2: Step-by-step workflow for 3-MPC mediated mixed anhydride peptide synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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